molecular formula C12H21N B11709478 N-ethyladamantan-2-amine

N-ethyladamantan-2-amine

Cat. No.: B11709478
M. Wt: 179.30 g/mol
InChI Key: LBUOWFRNFOQBRE-UHFFFAOYSA-N
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Description

N-ethyladamantan-2-amine is an organic compound with the molecular formula C12H21N. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the adamantane framework. This structural feature imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyladamantan-2-amine typically involves the alkylation of adamantan-2-amine with ethyl halides. One common method is the nucleophilic substitution reaction, where adamantan-2-amine reacts with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-ethyladamantan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyladamantan-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Ethyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-ethyladamantan-2-one.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the ethyl group.

Scientific Research Applications

N-ethyladamantan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-ethyladamantan-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Adamantan-2-amine: Lacks the ethyl group, leading to different chemical properties.

    N-methyladamantan-2-amine: Contains a methyl group instead of an ethyl group, resulting in variations in reactivity and biological activity.

    N-propyladamantan-2-amine: Has a propyl group, which affects its solubility and interaction with molecular targets.

Uniqueness

N-ethyladamantan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its lipophilicity and ability to penetrate biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

N-ethyladamantan-2-amine

InChI

InChI=1S/C12H21N/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,2-7H2,1H3

InChI Key

LBUOWFRNFOQBRE-UHFFFAOYSA-N

Canonical SMILES

CCNC1C2CC3CC(C2)CC1C3

Origin of Product

United States

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